7-Bromo-1H-indene
Overview
Description
7-Bromo-1H-indene: is an organic compound with the molecular formula C9H7Br . It is a derivative of indene, where a bromine atom is substituted at the 7th position of the indene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-indene typically involves the bromination of indene. One common method is the electrophilic aromatic substitution reaction, where indene is treated with a brominating agent such as bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and concentration, to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding indanones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form 1H-indene or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution Reactions: Formation of substituted indenes.
Oxidation Reactions: Formation of indanones or other oxidized derivatives.
Reduction Reactions: Formation of 1H-indene or other reduced products.
Scientific Research Applications
Chemistry: 7-Bromo-1H-indene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indene derivatives, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and materials .
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential biological activities, including anticancer, antiviral, and antimicrobial properties. These derivatives are studied for their ability to interact with biological targets and pathways .
Industry: In the materials science industry, this compound is used in the synthesis of polymers and advanced materials. Its unique chemical properties make it suitable for applications in electronic devices, coatings, and adhesives .
Mechanism of Action
The mechanism of action of 7-Bromo-1H-indene and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, these compounds may inhibit enzymes or receptors involved in disease processes. The exact mechanism depends on the specific derivative and its target. Studies have shown that indene derivatives can bind to multiple receptors with high affinity, leading to various biological effects .
Comparison with Similar Compounds
- 5-Bromo-1-indanone
- 4-Bromo-1H-indazole
- 6-Bromo-1H-indole-2,3-dione
- 2-Bromoindene
Comparison: 7-Bromo-1H-indene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties compared to other brominated indene derivatives. For instance, 5-Bromo-1-indanone has a different substitution position, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
7-bromo-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c10-9-6-2-4-7-3-1-5-8(7)9/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRQKQGKIYROIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60537049 | |
Record name | 7-Bromo-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60537049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16657-07-1 | |
Record name | 7-Bromo-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60537049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-BROMO-1H-INDENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.